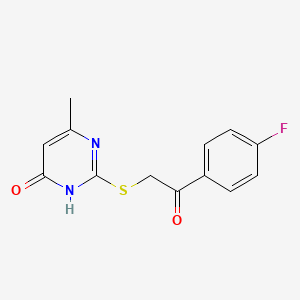

1-(4-FLUOROPHENYL)-2-((4-HYDROXY-6-METHYL-2-PYRIMIDINYL)THIO)ETHANONE

Description

1-(4-Fluorophenyl)-2-((4-hydroxy-6-methyl-2-pyrimidinyl)thio)ethanone is a fluorinated acetophenone derivative featuring a pyrimidinyl-thioether substituent. Its structure comprises:

- Ethanone backbone: A ketone group at position 1.

- 4-Fluorophenyl group: Attached to the ethanone carbon, contributing electron-withdrawing effects and influencing molecular polarity.

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., crystal engineering).

Properties

IUPAC Name |

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2S/c1-8-6-12(18)16-13(15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUFGKXAWWWDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-2-((4-hydroxy-6-methyl-2-pyrimidinyl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis

The synthesis of 1-(4-fluorophenyl)-2-((4-hydroxy-6-methyl-2-pyrimidinyl)thio)ethanone typically involves the reaction of 4-fluorobenzaldehyde with 4-hydroxy-6-methyl-2-pyrimidinethiol. The reaction conditions can vary, but methods often include solvent-free conditions or the use of polar aprotic solvents to enhance yield and purity.

Anticholinesterase Activity

One of the primary biological activities investigated for this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.

Table 1: AChE Inhibition Potency

| Compound | IC50 (nM) | Ki (nM) |

|---|---|---|

| 1-(4-Fluorophenyl)-2-((4-hydroxy-6-methyl-2-pyrimidinyl)thio)ethanone | 28.76 | 22.13 |

| Reference Drug (Tacrine) | 40.76 | 37.45 |

The compound exhibited a significant AChE inhibitory effect, with an IC50 value of 28.76 nM , indicating its potential as a therapeutic agent for conditions like Alzheimer's disease, where AChE inhibition can enhance cholinergic transmission.

Antimicrobial Activity

Research has also indicated that similar compounds bearing thiol and pyrimidine moieties possess antimicrobial properties. In vitro studies suggest that the thioether linkage enhances the antimicrobial efficacy against various bacterial strains.

Table 2: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results highlight the compound's potential as an antimicrobial agent, warranting further exploration in clinical settings.

Antitumor Activity

The compound's antitumor activity has been evaluated through various assays, demonstrating cytotoxic effects against several cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 3.5 |

| A549 (Lung Cancer) | 4.0 |

The IC50 values indicate that the compound possesses significant cytotoxicity, suggesting its potential role in cancer therapy.

The mechanisms underlying the biological activities of this compound are multifaceted:

- AChE Inhibition : The structural similarity to known AChE inhibitors allows it to bind effectively to the active site, preventing acetylcholine breakdown.

- Antimicrobial Mechanism : The thioether group may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death.

- Antitumor Mechanism : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways or by inhibiting key survival signals.

Case Studies

Recent studies have focused on optimizing the pharmacological profiles of compounds similar to 1-(4-fluorophenyl)-2-((4-hydroxy-6-methyl-2-pyrimidinyl)thio)ethanone through structural modifications to enhance their potency and selectivity.

- Study on Structural Variants : Variants with different substituents on the pyrimidine ring showed varied AChE inhibition profiles, suggesting that minor modifications can lead to significant changes in biological activity.

- Combination Therapies : Research indicates that combining this compound with existing antitumor agents may produce synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinyl and Thioether-Containing Analogues

(a) 1-[4-(4-Fluorophenyl)-6-Methyl-2-Sulfanylidene-Tetrahydro-Pyrimidin-5-yl]Ethanone ()

- Structural Similarities : Both compounds share a fluorophenyl group and a pyrimidine-derived substituent.

- Key Differences :

- The analogue in features a tetrahydro-pyrimidine ring (saturated) with a sulfanylidene (=S) group, whereas the target compound has an aromatic pyrimidine ring with a hydroxyl group.

- The hydroxyl group in the target compound may enhance hydrogen-bonding capacity compared to the sulfanylidene group, affecting solubility and crystal packing .

(b) Thiazole Derivatives ()

Compounds 4 and 5 in contain fluorophenyl and thiazole rings.

- Structural Contrasts :

- The target compound’s pyrimidine-thioether moiety differs from the thiazole-triazole system in compounds 4 and 3.

- Crystallographic data show that fluorophenyl groups in these analogues adopt perpendicular orientations relative to the planar core, likely due to steric hindrance. Similar conformational flexibility may exist in the target compound .

Fluorophenyl-Substituted Chalcones ()

Seven chalcone derivatives with fluorophenyl groups (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between 7.14° and 56.26° for their aromatic rings.

- Planarity Comparison: The target compound’s pyrimidine-thioether group may enforce greater rigidity compared to the chalcones’ enone systems. Dihedral angles in chalcones correlate with π-π stacking efficiency; the target compound’s planarity (or lack thereof) could influence its supramolecular interactions .

Hydroxyacetophenone Derivatives ()

Hydroxyacetophenones like 1-(4-hydroxyphenyl)-2,2,2-triphenylethanone share the ethanone core but lack heterocyclic substituents.

Pyrrole and Chloro-Substituted Analogues ()

2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone contains a pyrrole ring and chloro substituent.

- Both compounds may exhibit similar lipophilicity due to fluorophenyl groups, but their bioactivity profiles would diverge due to differing reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.